5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
Description
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Properties
IUPAC Name |
5-[(4-chloro-3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O4/c10-8-4-12(11-9(8)13(15)16)3-6-1-2-7(5-14)17-6/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOIDBNEMSRTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
preliminary biological screening of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
An In-Depth Technical Guide to the Preliminary Biological Screening of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
Abstract
This technical guide provides a comprehensive framework for the preliminary biological evaluation of the novel chemical entity, this compound. The strategic amalgamation of a substituted pyrazole and a furaldehyde moiety suggests a high potential for diverse biological activities, drawing from the well-documented pharmacological profiles of both heterocyclic systems.[1][2][3][4][5][6] This document outlines a prospective, multi-tiered screening cascade designed to elucidate the cytotoxic, antimicrobial, and antioxidant properties of this compound. Detailed, field-proven protocols are provided for each experimental stage, underpinned by a rationale that balances scientific rigor with resource efficiency. The overarching goal is to generate a preliminary, yet robust, biological profile of the title compound, thereby informing subsequent, more targeted investigations in the drug discovery pipeline.
Introduction: Rationale and Potential of a Hybrid Pharmacophore
The compound this compound represents a thoughtful design in medicinal chemistry, creating a hybrid molecule with potentially synergistic or novel bioactivities. The pyrazole ring system is a cornerstone in drug development, with derivatives exhibiting a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][3][4][7] The presence of a nitro group and a chlorine atom on the pyrazole ring can further modulate its electronic properties and reactivity, often enhancing its biological efficacy.
Concurrently, the furan nucleus is a prevalent scaffold in biologically active natural products and synthetic compounds, recognized for its antimicrobial and anti-inflammatory activities.[1][5][6][8][9] The furaldehyde functional group, in particular, serves as a versatile chemical handle for further derivatization and can itself contribute to the molecule's biological profile. The linkage of these two potent pharmacophores through a methylene bridge offers a unique structural architecture that warrants a thorough biological investigation. This guide provides the strategic workflow for this initial exploration.
Proposed Synthesis
While the specific synthesis of the title compound is not yet documented, a plausible synthetic route can be extrapolated from established methodologies for similar structures. A proposed pathway involves the reaction of 5-(chloromethyl)-2-furaldehyde with 4-chloro-3-nitro-1H-pyrazole under basic conditions.
Diagram: Proposed Synthetic Pathway
Caption: A potential synthetic route to the title compound.
Tiered Biological Screening Cascade
A tiered or cascaded approach to preliminary screening is both efficient and cost-effective, allowing for early " go/no-go " decisions in the drug development process.[10] This strategy prioritizes broad-spectrum assays to identify any significant biological activity before committing to more complex and resource-intensive mechanistic studies.
Diagram: Preliminary Screening Workflow
Caption: A proposed tiered approach for preliminary biological screening.
Tier 1: Foundational Assays
Cytotoxicity Screening: The MTT Assay
Rationale: Assessing a compound's cytotoxicity is a critical first step in drug discovery.[11][12] It provides essential information about the compound's potential as a therapeutic agent (e.g., anticancer) or its general toxicity to living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[13]
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the media in the 96-well plate with fresh media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24 to 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Concentration (µM) | Cancer Cell Line (Absorbance) | Non-Cancerous Cell Line (Absorbance) | % Viability (Cancer) | % Viability (Non-Cancerous) |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Vehicle Control | 100 | 100 |
The IC50 value (the concentration at which 50% of cell growth is inhibited) should be calculated for both cell lines to determine the compound's potency and selectivity.
Antimicrobial Screening: Broth Microdilution Method
Rationale: Both pyrazole and furan derivatives have demonstrated significant antimicrobial properties.[1][4][7][8][9] Therefore, it is crucial to assess the compound's activity against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Experimental Protocol: Broth Microdilution
-
Microorganism Preparation:
-
Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism (approximately 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Include a positive control (a known antibiotic/antifungal), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation:
| Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | |
| Escherichia coli | Negative | |
| Candida albicans | N/A (Fungus) |
Antioxidant Screening: DPPH Radical Scavenging Assay
Rationale: Oxidative stress is implicated in numerous diseases. Many heterocyclic compounds, including pyrazole and furan derivatives, exhibit antioxidant activity.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of a compound.[14][15]
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compound in methanol.
-
-
Reaction Mixture:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound to the wells.
-
Include a blank (methanol) and a positive control (e.g., ascorbic acid).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Presentation:
| Concentration (µg/mL) | Absorbance | % Scavenging Activity |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
The EC50 value (the effective concentration that scavenges 50% of the DPPH radicals) should be determined.
Conclusion and Future Directions
The preliminary biological screening cascade outlined in this guide provides a robust and efficient strategy for the initial evaluation of this compound. The data generated from these foundational assays will offer a critical first look into the compound's cytotoxic, antimicrobial, and antioxidant potential. Positive results in any of these areas will trigger a "go" decision, leading to more in-depth secondary assays to elucidate the mechanism of action, explore structure-activity relationships through the synthesis of analogues, and conduct further profiling to assess its drug-like properties. This structured approach ensures that promising compounds are advanced in a timely and resource-conscious manner within the drug discovery and development continuum.
References
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- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI.
- Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.).
- Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. (n.d.). Benchchem.
- Review: biologically active pyrazole deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and antimicrobial activity of new furan deriv
- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. (n.d.). Benchchem.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Pharmacological activity of furan deriv
- Furan: A Promising Scaffold for Biological Activity. (2024). IntechOpen.
- How to Develop a Successful in vitro Screening Strategy. (n.d.).
- Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace.
- Antioxidant assay: Significance and symbolism. (2025). Ayurline.
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An In-Depth Technical Guide to the Solubility and Stability of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
Foreword: The Critical Role of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most significant hurdles are the fundamental physicochemical properties of the molecule itself. It is with this understanding that we present this in-depth technical guide focused on a novel heterocyclic compound, 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde. The solubility and stability of an active pharmaceutical ingredient (API) are not merely academic data points; they are critical determinants of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy and safety.[1][2] This guide is intended for researchers, medicinal chemists, and formulation scientists, providing a comprehensive framework for the systematic evaluation of this compound's solubility and stability, thereby enabling informed decisions in the progression of its development.
Molecular Architecture and Its Physicochemical Implications
The structure of this compound is a composite of two key heterocyclic systems: a substituted pyrazole and a furaldehyde moiety. A thorough understanding of these components is crucial for predicting and interpreting its solubility and stability behavior.
-
The Pyrazole Core: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in many pharmaceuticals.[3] The presence of a chloro and a nitro group on this ring is expected to significantly influence its properties. The electron-withdrawing nature of both substituents will likely decrease the basicity of the pyrazole nitrogen atoms.[3] Generally, pyrazole and its derivatives exhibit moderate solubility in organic solvents and limited solubility in water.[4][5] The substituents on the pyrazole ring play a crucial role in modulating its lipophilicity and potential for hydrogen bonding.[6]
-
The Furaldehyde Moiety: Furaldehyde, a five-membered aromatic ring containing an oxygen atom and an aldehyde group, is known for its reactivity. The aldehyde group is susceptible to oxidation and can participate in various condensation reactions.[7] Furaldehydes, in general, are known to be sensitive to air, light, and alkaline conditions, often leading to coloration and polymerization over time.[8][9]
The linkage of these two moieties via a methylene bridge creates a molecule with distinct regions of varying polarity and reactivity, which will be explored in the subsequent sections.
A Systematic Approach to Solubility Determination
A comprehensive understanding of a compound's solubility in various media is paramount for preclinical development. The following protocols outline a systematic approach to characterizing the solubility of this compound.
Thermodynamic Equilibrium Solubility (Shake-Flask Method)
The shake-flask method remains the gold standard for determining the intrinsic thermodynamic solubility of a compound.[10] This method measures the concentration of a saturated solution at equilibrium.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Media: Prepare a range of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) and a selection of relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, and dimethyl sulfoxide [DMSO]).
-
Sample Preparation: Add an excess amount of the solid compound to individual vials containing a known volume of each solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C and 37 °C) for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[11]
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a suitable low-binding filter (e.g., 0.22 µm PVDF), and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Presentation: Predicted Solubility Profile
| Solvent/Medium | Predicted Solubility Category | Rationale |
| Water | Low | The largely organic structure with lipophilic chloro and phenyl groups suggests poor aqueous solubility. |
| pH 1.2 Buffer | Low | The pyrazole nitrogens are weakly basic, and significant protonation is not expected to enhance solubility. |
| pH 7.4 Buffer | Low | The compound is not expected to be ionizable at physiological pH. |
| Ethanol | Moderate to High | The polar protic nature of ethanol should facilitate dissolution. |
| Acetone | Moderate to High | A polar aprotic solvent that is likely to be effective. |
| Acetonitrile | Moderate | A common solvent for compounds with moderate polarity. |
| DMSO | High | A powerful polar aprotic solvent, often used for initial stock solutions. |
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask method.
Comprehensive Stability Assessment
The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[1] Forced degradation studies are an indispensable tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[12][13][14]
Forced Degradation (Stress Testing)
Forced degradation studies involve exposing the compound to conditions more severe than those it would encounter during storage to accelerate its decomposition.[13]
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., a mixture of water and a co-solvent like acetonitrile to ensure initial solubility).
-
Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the table below.
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (LC-MS) to identify degradation products.
Data Presentation: Forced Degradation Conditions and Potential Pathways
| Stress Condition | Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Potential for hydrolysis of the furaldehyde moiety or other acid-labile groups. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | The furaldehyde moiety is known to be unstable in alkaline conditions, potentially leading to Cannizzaro-type reactions or other rearrangements.[9] |
| Oxidation | 3% H₂O₂, Room Temperature | The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. Other parts of the molecule may also be susceptible. |
| Thermal Stress | Solid compound, 80 °C | To assess the intrinsic thermal stability of the molecule in the solid state. |
| Photostability | Solution exposed to UV/Vis light (ICH Q1B) | The conjugated system of the furaldehyde and the nitro group on the pyrazole may absorb light, leading to photodegradation. |
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways.
Authoritative Grounding and Concluding Remarks
The protocols and insights presented in this guide are grounded in established principles of pharmaceutical sciences and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[14] A thorough investigation into the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental component of risk assessment and mitigation in the drug development process. The data generated from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the overall quality and safety of any potential therapeutic agent derived from this scaffold. As with any scientific endeavor, the key to success lies in meticulous execution, rigorous analysis, and a deep understanding of the underlying chemical principles.
References
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024, September 9). alwsci.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Avomeen.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Forced Degradation Testing in Pharma. (2025, August 14). ResolveMass Laboratories Inc.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn.
- Pyrazole. Solubility of Things.
- Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. Benchchem.
- Pyrazole. ChemicalBook.
- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). Books.
- Dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
- Application Notes & Protocols: Solubility and Stability Testing of Antibacterial Agent 125. Benchchem.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Furfural. PubChem.
- Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021, December 8). MDPI.
- Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences.
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde and Its Derivatives
Abstract
This document provides a comprehensive, in-depth guide for the multi-step synthesis of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the underlying chemical principles and experimental choices. We will cover the synthesis of key precursors—4-chloro-3-nitro-1H-pyrazole and 5-(chloromethyl)-2-furaldehyde—the final N-alkylation coupling reaction, and a representative protocol for subsequent derivatization. Each stage is supported by detailed, step-by-step methodologies, data tables, and process diagrams to ensure reproducibility and scientific integrity.
Introduction: The Significance of Pyrazole-Furan Conjugates
Pyrazole-based compounds are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties[1][2]. The furan ring, particularly when derived from bio-renewable sources like 5-hydroxymethylfurfural (HMF), serves as a versatile scaffold for creating complex molecular architectures[3][4]. The strategic fusion of these two pharmacophores into a single molecular entity, such as the title compound, creates novel structures with unique electronic and steric properties, making them attractive targets for high-throughput screening in drug discovery programs and as building blocks for advanced functional materials. This guide provides a robust and logical pathway to access these valuable compounds.
Overall Synthetic Strategy
The synthesis is logically divided into three primary stages:
-
Synthesis of Precursor 1: Preparation of the electrophilic pyrazole core, 4-chloro-3-nitro-1H-pyrazole.
-
Synthesis of Precursor 2: Preparation of the alkylating agent, 5-(chloromethyl)-2-furaldehyde (CMF).
-
Final Coupling and Derivatization: N-alkylation of the pyrazole with CMF, followed by an example of derivatization of the resulting aldehyde.
Sources
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- 4. Frontiers | Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethylation [frontiersin.org]
developing analytical methods for 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde detection
Application Note & Protocol
Topic: Development and Validation of Analytical Methods for the Detection of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative determination of this compound. As a novel compound of interest in pharmaceutical development, likely as an intermediate or a potential impurity, robust and reliable analytical procedures are critical for quality control and regulatory compliance. This guide details a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, designed for routine analysis. Furthermore, a confirmatory gas chromatography-mass spectrometry (GC-MS) method is presented for unequivocal identification. All protocols are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and trustworthiness.[1][2][3]
Introduction and Analyte Profile
This compound is a complex heterocyclic compound featuring several key structural motifs that inform the analytical strategy. Its structure consists of a furaldehyde moiety linked via a methylene bridge to a substituted nitropyrazole ring.
-
Furaldehyde Group: Contains a conjugated system and an aldehyde functional group, making it susceptible to derivatization and a contributor to UV absorbance.
-
Nitropyrazole Group: The nitroaromatic system is a strong chromophore, making UV detection highly suitable. The presence of nitrogen and chlorine atoms provides a distinct isotopic pattern for mass spectrometry.
-
Physicochemical Properties: The molecule possesses both polar (nitro, aldehyde) and non-polar (aromatic rings) characteristics, suggesting good solubility in common organic solvents like acetonitrile and methanol, and suitability for reversed-phase chromatography.
The development of a validated analytical method is paramount for ensuring the identity, purity, and concentration of this molecule in research and manufacturing settings.
Primary Analytical Method: RP-HPLC with UV Detection
The RP-HPLC method is proposed as the primary quantitative technique due to its robustness, precision, and the strong UV-absorbing properties of the analyte.
Principle of the Method
The method utilizes a C18 stationary phase, which retains the analyte based on hydrophobic interactions with its aromatic rings. A gradient elution with a mobile phase of acetonitrile and water allows for the effective separation of the analyte from potential impurities and matrix components. Detection is achieved by monitoring the UV absorbance at 254 nm, a wavelength where nitroaromatic compounds typically exhibit strong absorption.[4]
Experimental Protocol: RP-HPLC-UV
2.2.1. Reagents and Materials
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) or HPLC grade (resistivity >18 MΩ·cm)
-
Formic Acid: LC-MS grade (for mobile phase modification, if needed)
-
This compound: Reference Standard (purity ≥99.5%)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
2.2.2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 4.6 mm x 150 mm, 4 µm particle size (e.g., Cogent Phenyl Hydride™ or equivalent).[4]
-
Data Acquisition Software: Empower™, Chromeleon™, or equivalent.
2.2.3. Preparation of Solutions
-
Mobile Phase A: DI Water with 0.1% Formic Acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
2.2.4. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 4 µm | Provides excellent retention and resolution for aromatic and moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good elution strength and low UV cutoff. Formic acid improves peak shape and suppresses ionization if transitioning to MS. |
| Gradient Elution | 0 min: 25% B10 min: 65% B11 min: 25% B15 min: 25% B | A gradient ensures elution of the main analyte with good peak shape while cleaning the column of more retained impurities.[4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from solvent effects. |
| Detection Wavelength | 254 nm | Common and effective wavelength for detecting nitroaromatic compounds.[4] |
HPLC Analysis Workflow
Caption: Workflow for routine analysis using the RP-HPLC-UV method.
Method Validation Protocol (ICH Q2(R2))
The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[2] The following protocol outlines the validation of the HPLC method in line with ICH guidelines.[1][3][5][6]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. | Peak purity index > 0.995 (PDA). No interfering peaks at the analyte retention time in blank/placebo. |
| Linearity | To show a direct proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | To define the interval of reliable quantitation. | Method demonstrates acceptable linearity, accuracy, and precision within this range. |
| Accuracy | To measure the closeness of results to the true value. | Mean recovery of 98.0% - 102.0% at three concentration levels. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day). | RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) ≥ 3. |
| LOQ | The lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio (S/N) ≥ 10. RSD ≤ 10% at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | RSD ≤ 2.0% for all varied conditions. |
Validation Experimental Procedures
-
Specificity: Analyze blank diluent, a placebo (if applicable), and a spiked sample. Use a PDA detector to assess peak purity.
-
Linearity: Analyze five concentrations across the expected working range (e.g., 50% to 150% of the target concentration) in triplicate. Plot a curve of mean peak area versus concentration and perform linear regression.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120% of target concentration). Analyze each level in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst or instrument.
-
-
LOD & LOQ: Determine based on the S/N ratio of a low-concentration standard or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters one at a time (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). Analyze a standard in triplicate under each condition and evaluate the impact on results.
Method Validation Workflow
Caption: Inter-relationship of validation parameters as per ICH Q2(R2).
Confirmatory Method: GC-MS with Derivatization
A confirmatory method provides an orthogonal technique to unequivocally identify the analyte, typically by leveraging a different chemical principle. GC-MS is ideal as it separates based on volatility and provides mass-spectral data, which is a chemical fingerprint.
Principle of the Method
The analyte's aldehyde group is reactive and can degrade at high temperatures in a GC inlet. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) converts the aldehyde into a more stable and volatile oxime derivative.[7][8] This derivative is then analyzed by GC-MS, where it is separated on a capillary column and detected by a mass spectrometer, providing both retention time and mass fragmentation data for positive identification.
Experimental Protocol: GC-MS
4.2.1. Reagents and Materials
-
PFBHA solution: 15 mg/mL in pyridine.
-
Hexane: GC grade.
-
Sodium Bicarbonate: 5% aqueous solution.
-
Anhydrous Sodium Sulfate.
-
Sample prepared in a suitable solvent (e.g., Toluene).
4.2.2. Derivatization Procedure
-
To 1 mL of sample, add 100 µL of the PFBHA solution.
-
Vortex and heat at 60 °C for 1 hour.
-
Cool to room temperature.
-
Add 2 mL of 5% sodium bicarbonate solution and 2 mL of hexane.
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate.
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
4.2.3. GC-MS Conditions
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A non-polar column providing good separation for a wide range of derivatized compounds. |
| Inlet Temperature | 250 °C | Ensures efficient volatilization of the derivatized analyte without degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level detection. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp effectively separates analytes based on boiling point. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |
| Scan Range | 50 - 550 amu | Covers the expected mass range of the derivatized analyte and its fragments. |
Conclusion
This application note details two robust and reliable methods for the analysis of this compound. The primary RP-HPLC-UV method is suitable for routine quality control, providing accurate and precise quantification. Its validation, grounded in ICH Q2(R2) guidelines, ensures its suitability for regulatory purposes. The confirmatory GC-MS method offers an orthogonal technique for unequivocal identification through mass spectral analysis, providing a higher level of certainty in results. Together, these protocols form a comprehensive analytical package for researchers and drug development professionals working with this compound.
References
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
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Title: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION Source: Taylor & Francis Online URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]
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Title: Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard Source: Scientific Reports (nature.com) URL: [Link]
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Title: Determination of 5-nitro-2- furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing Source: SciSpace URL: [Link]
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Application Notes and Protocols for In Vivo Evaluation of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
A Guide for Researchers in Drug Discovery and Development
Authored by: Gemini, Senior Application Scientist
Introduction
The compound 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde represents a novel chemical entity with potential therapeutic applications. Its structure, incorporating a substituted nitropyrazole and a furaldehyde moiety, suggests a potential for biological activity, possibly as an anti-cancer or anti-infective agent, given the known properties of these chemical classes.[1][2][3][4][5] This document provides a comprehensive guide for researchers on the experimental design of in vivo studies to evaluate the preclinical safety, tolerability, pharmacokinetics, and efficacy of this compound.
These application notes are designed to provide a strategic framework and detailed protocols for the initial in vivo characterization of this compound. The causality behind each experimental choice is explained to ensure a thorough understanding of the drug development process. Adherence to ethical guidelines and rigorous experimental design are paramount for generating reproducible and translatable data.[6][7]
Part 1: Pre-formulation and Preliminary Assessments
Before initiating in vivo studies, a thorough characterization of the test compound is essential.
1.1. Physicochemical Characterization: A complete understanding of the compound's physical and chemical properties is the first step. This includes determining its solubility in various pharmaceutically acceptable vehicles, its stability under different pH and temperature conditions, and its purity. These parameters are critical for developing a suitable formulation for administration to animals.
1.2. In Vitro Activity Confirmation: Prior to animal studies, the compound's biological activity should be confirmed using in vitro assays. For example, if anti-cancer activity is hypothesized, its cytotoxicity against a panel of cancer cell lines should be determined to establish a preliminary spectrum of activity and effective concentration range.
Table 1: Example Data from Preliminary Assessments
| Parameter | Result | Significance |
| Purity (HPLC) | >98% | Ensures that the observed effects are due to the compound itself. |
| Aqueous Solubility | 0.1 mg/mL | Guides the selection of an appropriate vehicle for formulation. |
| LogP | 2.5 | Provides an indication of the compound's lipophilicity and potential for membrane permeability. |
| In Vitro IC50 (e.g., on A549 lung cancer cells) | 1 µM | Establishes a baseline for the compound's potency and informs dose selection for in vivo studies. |
Part 2: Toxicology and Safety Pharmacology
The primary objective of initial in vivo studies is to assess the safety profile of the compound.[8][9][10] These studies are crucial for identifying potential toxicities and determining a safe dose range for subsequent efficacy studies.[11][12]
2.1. Acute Toxicity Study: An acute toxicity study is performed to determine the potential adverse effects of a single dose of the compound.[11][12] This helps in identifying the maximum tolerated dose (MTD) and observing any overt signs of toxicity.
Protocol 1: Acute Toxicity Study in Mice
-
Animal Model: Healthy, 6-8 week old BALB/c mice (n=3-5 per group, mixed sex).
-
Dose Levels: A range of doses, for example, 10, 50, 100, 500, and 1000 mg/kg. A vehicle control group is essential.
-
Route of Administration: The intended clinical route should be used if possible (e.g., oral gavage, intraperitoneal injection). The choice will be guided by the compound's solubility and intended use.
-
Observation Period: Animals are closely monitored for 24-48 hours for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and any signs of distress). Body weight is recorded daily for 14 days.
-
Endpoint: The study endpoint is the determination of the MTD, defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss. Necropsy may be performed to identify any gross pathological changes in major organs.
2.2. Safety Pharmacology: Safety pharmacology studies investigate the potential undesirable effects of a compound on vital physiological functions.[8][13] Core battery tests typically include assessments of the central nervous, cardiovascular, and respiratory systems.
Part 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding how the body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics) is a cornerstone of preclinical development.[14][15][16][17]
3.1. Pharmacokinetic (PK) Studies: PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[18] This information is vital for optimizing dosing regimens and ensuring adequate exposure at the target site.[14][15]
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point) with jugular vein cannulation for serial blood sampling.
-
Dose and Administration: A single dose (e.g., 10 mg/kg, intravenous and oral) is administered.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Key PK parameters are calculated, including clearance, volume of distribution, half-life, and bioavailability (for oral administration).
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life of the drug in plasma. |
| F% | Bioavailability (for extravascular administration). |
3.2. Pharmacodynamic (PD) Studies: PD studies aim to demonstrate that the compound engages its target and elicits a biological response in vivo.[14][16] This can be achieved by measuring relevant biomarkers.
Workflow for PK/PD Studies
Caption: Workflow illustrating the integration of pharmacokinetic and pharmacodynamic studies.
Part 4: In Vivo Efficacy Studies
Once a safe and tolerable dose range with favorable PK properties is established, efficacy studies in relevant disease models can be initiated. Assuming an anti-cancer indication, a xenograft model is a common choice.[19][20][21][22]
Protocol 3: Xenograft Tumor Model in Nude Mice
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneous injection of a human cancer cell line (e.g., A549, selected based on in vitro sensitivity) into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into treatment and control groups (n=8-10 per group).
-
Dosing Regimen: The compound is administered at one or more dose levels (e.g., MTD and half-MTD) based on the results of the toxicity studies. A vehicle control group is included. Treatment is typically administered daily or on another optimized schedule for a defined period (e.g., 21 days).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) using calipers. TGI is calculated at the end of the study.
-
Body Weight: Monitored to assess treatment-related toxicity.
-
Survival: In some studies, treatment may continue until a humane endpoint is reached to assess effects on survival.
-
-
Post-study Analysis: At the end of the study, tumors and major organs can be collected for histopathological analysis and biomarker assessment (e.g., target engagement, apoptosis markers).
Experimental Design for Efficacy Study
Caption: Flowchart of a typical in vivo efficacy study using a xenograft model.
Part 5: Ethical Considerations
All animal experiments must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and approved by an Institutional Animal Care and Use Committee (IACUC).[7][23] The well-being of the animals should be a priority throughout the study.[7]
Conclusion
The in vivo evaluation of a novel compound such as this compound is a multi-step process that requires careful planning and execution.[23][24][25] The protocols and guidelines presented here provide a robust framework for obtaining the necessary preclinical data to assess the therapeutic potential of this and other new chemical entities. A thorough and methodologically sound preclinical package is essential for making informed decisions about advancing a compound into clinical development.[6][13]
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National Center for Biotechnology Information. (2007, February). Toxicology testing in drug discovery and development. [Link]
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MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]
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MDPI. (n.d.). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. [Link]
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ResearchGate. (2018, October 7). In vivo screening models of anticancer drugs. [Link]
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MDPI. (n.d.). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. [Link]
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ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]
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ResearchGate. (2025, November 2). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. [Link]
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National Center for Biotechnology Information. (n.d.). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. [Link]
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National Center for Biotechnology Information. (2019, October 1). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. [Link]
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National Center for Biotechnology Information. (2006, November 2). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link]
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MDPI. (2021, December 8). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. [Link]
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Application Notes & Protocols: High-Purity Isolation of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
Abstract
This document provides a comprehensive technical guide for the purification of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde, a heterocyclic compound of interest for pharmaceutical and materials science research.[1] Given the compound's structural complexity—featuring a polar nitropyrazole moiety and a furaldehyde group—achieving high purity is critical for reliable downstream applications. This guide details two primary purification methodologies: automated flash column chromatography for efficient, scalable purification and recrystallization for achieving final, high-grade purity. Protocols are grounded in established principles of chromatography and crystallization, supported by troubleshooting guides and methods for purity validation.
Introduction and Purification Strategy
The target compound, this compound, possesses multiple functional groups that dictate its physicochemical properties. The nitro group and pyrazole ring introduce significant polarity and potential for hydrogen bonding, while the furaldehyde and chlorinated aryl components contribute to its aromatic and moderately lipophilic character. High purity is essential as trace impurities, such as unreacted starting materials or synthetic byproducts, can interfere with biological assays or subsequent synthetic steps.[2][3][4]
Predicted Impurity Profile
A robust purification strategy begins with an analysis of potential impurities arising from a plausible synthetic route (e.g., N-alkylation of 4-chloro-3-nitro-1H-pyrazole with 5-(bromomethyl)-2-furaldehyde).
-
Unreacted Starting Materials: 4-chloro-3-nitro-1H-pyrazole (polar) and 5-(bromomethyl)-2-furaldehyde or its derivatives (moderately polar).
-
Byproducts: Isomeric products from alkylation at other nitrogen atoms of the pyrazole ring, or products from decomposition of the furaldehyde moiety.[5]
-
Solvent and Reagents: Residual solvents and catalysts used in the synthesis.
The varied polarities of these potential contaminants necessitate a multi-step or highly selective purification approach.
Strategic Approach to Purification
A two-tiered strategy is recommended for achieving >98% purity.
-
Primary Purification (Bulk Removal): Flash column chromatography is the method of choice for processing the crude reaction mixture.[6][7] It excels at separating compounds with different polarities and is scalable from milligrams to hundreds of grams.[3][8]
-
Final Polishing (High-Purity Grade): Recrystallization is ideal for removing trace impurities that may co-elute during chromatography, provided the compound is a stable, crystalline solid.[9][10]
This workflow is visualized in the diagram below.
Method A: Automated Flash Column Chromatography
Flash chromatography accelerates solvent flow with positive pressure, providing faster and higher-resolution separations than gravity chromatography.[6][7] Due to the polar nature of the nitropyrazole heterocycle, a normal-phase silica gel adsorbent is appropriate.[11][12]
Rationale for Parameter Selection
-
Stationary Phase: Normal-phase silica gel (230-400 mesh) is the standard choice for its ability to separate compounds based on polarity through adsorption interactions.[7]
-
Mobile Phase (Eluent): A binary solvent system of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane/Methanol) is used.[12] The optimal ratio is determined empirically using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the target compound, ensuring good separation from impurities.[6]
-
Loading Technique: Dry loading is strongly recommended for polar compounds. This prevents band broadening and improves resolution by adsorbing the crude material onto a small amount of silica gel before loading it onto the column.[6][8]
Protocol: Flash Chromatography
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade
-
Automated flash chromatography system with UV detector
-
Pre-packed or self-packed silica column
Procedure:
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or Acetone).
-
Spot the solution on several TLC plates.
-
Develop the plates in solvent systems of varying polarity (e.g., 20% EtOAc/Hexane, 40% EtOAc/Hexane, 5% MeOH/DCM).
-
Visualize the spots under UV light (254 nm).
-
Identify the solvent system that provides an Rf value of ~0.25 for the main product spot. This will be the starting point for the gradient elution.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of DCM).
-
Add 2-3 g of silica gel to this solution to form a slurry.
-
Gently evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[6]
-
-
Column Setup and Elution:
-
Select a column size appropriate for the sample load (typically a 1-5% load by mass of silica).[8]
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% Hexane) for at least 3-5 column volumes.
-
Load the dry sample onto the top of the column.
-
Run a linear gradient based on the TLC analysis. For example, from 10% EtOAc/Hexane to 60% EtOAc/Hexane over 20 column volumes.
-
Monitor the elution profile using the UV detector, typically at 254 nm and/or a wavelength where the compound has maximum absorbance.
-
Collect fractions based on the detector peaks.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.
-
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for normal-phase separation of polar molecules. |
| Mobile Phase | Gradient: Hexane/Ethyl Acetate | Good balance of polarity for eluting the target compound. |
| Target Rf (TLC) | 0.2 - 0.3 | Optimal for good separation and reasonable run time.[6] |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution.[8] |
| Detection | UV at 254 nm | Aromatic nature of the compound allows for strong UV absorbance. |
Method B: Recrystallization
Recrystallization purifies crystalline solids based on differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[13][14] The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[10]
Rationale for Solvent Selection
The choice of solvent is critical. The compound's polarity suggests that moderately polar to polar solvents should be screened.
-
Good Candidates: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, or mixtures such as Ethanol/Water.
-
Screening Process: Test the solubility of a small amount of the compound (~20 mg) in ~0.5 mL of various solvents at room temperature and then at boiling. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.[9]
Protocol: Recrystallization
Materials:
-
Partially purified compound from chromatography
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution:
-
Place the solid compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and a boiling stick.
-
Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.[14] Avoid adding excess solvent, as this will reduce the final yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment and Validation
No purification is complete without rigorous validation of the final product's purity. A combination of methods should be employed.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[15][16] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for nitroaromatic compounds.[8] Purity is determined by integrating the area of the main peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of proton-containing impurities. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the target compound and can help identify the mass of any co-eluting impurities.[17]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor separation in flash chromatography | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., DCM/MeOH if Hexane/EtOAc fails).[8] |
| Column overloading. | Reduce the sample load to 1-2% of the silica mass. Use a larger column.[8] | |
| Compound won't crystallize | Solution is not saturated (too much solvent used). | Boil off some of the solvent to concentrate the solution and attempt cooling again.[13] |
| Compound may be an oil. | Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to induce precipitation. | |
| Low recovery after recrystallization | Compound has significant solubility in cold solvent. | Ensure the solution is cooled thoroughly in an ice bath. Minimize the amount of cold solvent used for washing. |
| Premature crystallization during hot filtration. | Use more solvent to keep the compound dissolved; filter quickly. Re-heat the filtrate before cooling. |
Conclusion
The purification of this compound can be effectively achieved through a combination of normal-phase flash chromatography and subsequent recrystallization. Careful optimization of the chromatographic mobile phase and the recrystallization solvent is paramount for success. The protocols outlined in this guide, coupled with rigorous analytical validation, provide a reliable pathway to obtaining this compound with high purity suitable for demanding research applications.
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Flash and Prep HPLC Solutions. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]
-
International Journal of ChemTech Research. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2015). Review on synthesis of nitropyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]. SOPs/SOP%20Flash%20Chromatography.pdf
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Nitropyrazoles (review). Retrieved from [Link]
-
CORE. (n.d.). Furfural (furfuraldehyde) and some of its derivatives. Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Strategic Formulation of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde for Preclinical In Vitro Screening
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of novel chemical entities (NCEs) with therapeutic potential is a cornerstone of drug development. The compound 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde is a synthetic molecule integrating the biologically significant pyrazole and furaldehyde scaffolds. Pyrazole derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Similarly, furan-containing compounds have demonstrated a range of therapeutic applications.[4] This application note provides a comprehensive, step-by-step protocol for the solubilization and formulation of this NCE for biological testing. Due to its complex aromatic structure, the compound is predicted to have low aqueous solubility, a common challenge for over 70% of NCEs in development pipelines.[5] The following protocols are designed to ensure reproducible and reliable data in downstream in vitro assays by establishing a stable, soluble, and biologically compatible formulation.
Introduction: The Scientific Rationale
The structural framework of this compound suggests a high potential for biological activity. The pyrazole nucleus is a key pharmacophore in several clinically approved drugs, such as the anti-inflammatory agent celecoxib.[6] The nitro group and chlorine substituent can further modulate the compound's electronic properties and binding affinities.[7] However, these same features often contribute to poor water solubility, posing a significant hurdle for accurate biological evaluation.[8]
Improper formulation can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading assay results. This guide addresses this critical challenge by providing a robust methodology centered on the use of dimethyl sulfoxide (DMSO) as a solubilizing agent, a standard and widely accepted practice in early-stage drug discovery.[9] The primary objective is to create a concentrated master stock solution that can be serially diluted into aqueous cell culture media or assay buffers while maintaining compound solubility and minimizing solvent-induced toxicity.[9]
Pre-Formulation Analysis & Physicochemical Profile
Prior to any experimental work, a thorough understanding of the compound's physicochemical properties is essential. While experimental data for this specific NCE is not available, we can predict its properties based on its structure and data from analogous compounds like 5-nitro-2-furaldehyde.[10][11]
| Property | Predicted Value / Information | Rationale & Implication for Formulation |
| Molecular Formula | C₁₀H₆ClN₃O₄ | Calculated from the chemical structure.[12] |
| Molecular Weight | 267.63 g/mol | Essential for calculating molar concentrations for stock solutions. |
| Predicted LogP | > 2.0 | High lipophilicity is expected due to multiple aromatic rings and a halogen substituent. This strongly indicates poor aqueous solubility. |
| Appearance | Likely a crystalline solid. | Visual inspection of the solid is a primary quality control step. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | A powerful, polar aprotic solvent widely used for solubilizing lipophilic compounds for biological screening.[9] |
| Aqueous Solubility | Very Low | The compound is unlikely to dissolve directly in aqueous buffers, necessitating a solvent-based stock solution strategy.[5][8] |
Core Protocol: Preparation of a 50 mM Master Stock Solution
This protocol details the preparation of a high-concentration master stock solution, which serves as the foundation for all subsequent dilutions. The high concentration allows for minimal volumes to be used in final assays, thereby keeping the organic solvent concentration at a non-toxic level.
3.1. Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
Amber glass vial or microcentrifuge tube
-
Calibrated micropipettes
-
Vortex mixer
3.2. Safety Precautions
-
As this is a novel chemical entity, its toxicological properties are unknown. Handle with care.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Perform all weighing and solvent handling steps within a chemical fume hood.
3.3. Step-by-Step Procedure
-
Tare the Vial: Place the amber vial on the analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh out approximately 5.0 mg of the compound directly into the tared vial. Record the exact weight (e.g., 5.35 mg).
-
Calculate Required DMSO Volume: Use the following formula to determine the precise volume of DMSO needed to achieve a 50 mM concentration:
Volume (µL) = [(Weight of Compound (mg) / Molecular Weight ( g/mol ))] x [1 / Molarity (mol/L)] x 1,000,000
Example Calculation for 5.35 mg: Volume (µL) = [(5.35 mg / 267.63 g/mol )] x [1 / 0.050 mol/L] x 1,000,000 = 399.8 µL
-
Dissolve the Compound: Using a calibrated micropipette, add the calculated volume of DMSO to the vial.
-
Ensure Complete Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain. If needed, gentle warming (to 37°C) or brief sonication can be applied.
-
Label and Store: Clearly label the vial with the compound name, concentration (50 mM), solvent (DMSO), and date of preparation. For long-term storage, store at -20°C or -80°C to prevent degradation.
Experimental Workflow: Serial Dilution for In Vitro Assays
This section describes the process of creating a dilution series from the master stock for a typical 96-well plate-based assay. The goal is to achieve the desired final test concentrations while maintaining a constant, low percentage of DMSO across all wells, including the vehicle control.[9]
Diagram 1: Workflow from solid compound to final assay plate concentration.
4.1. Protocol for Generating a 10-Point Dose-Response Curve
This protocol is designed to create final assay concentrations ranging from 10 µM to 5 nM, assuming a final assay volume of 200 µL and a final DMSO concentration of 0.2%.
-
Prepare an Intermediate Plate: Use a 96-well "intermediate" or "source" plate for dilutions.
-
Initial Dilution: Add 98 µL of the appropriate cell culture medium or assay buffer to well A1 of the intermediate plate. Add 2 µL of the 50 mM Master Stock to this well. Mix thoroughly. This creates a 1 mM solution (a 50X dilution of the master stock).
-
Serial Dilutions: Add 50 µL of culture medium to wells B1 through J1. Perform a 1:1 serial dilution by transferring 50 µL from well A1 to B1, mixing, then 50 µL from B1 to C1, and so on, down to well J1.
-
Plate the Assay: Add 198 µL of cell suspension (or assay reagents) to the wells of the final 96-well assay plate.
-
Transfer Compound: Using a multichannel pipette, transfer 2 µL from each well of the intermediate plate (A1-J1) to the corresponding wells of the final assay plate.
-
Vehicle Control: Prepare a vehicle control by adding 2 µL of 100% DMSO to 198 µL of culture medium in a separate well. The final DMSO concentration will be 1%, matching the highest concentration test well if a direct 1:100 dilution were made. To maintain a consistent 0.2% DMSO across all wells in this specific protocol, a 1% DMSO in media solution should be prepared and 2 µL of that added to the control wells.
Table of Final Concentrations
| Well | Intermediate Conc. (µM) | Volume Transferred (µL) | Final Assay Volume (µL) | Final Assay Conc. (µM) | Final DMSO % |
| A1 | 1000 | 2 | 200 | 10.0 | 0.2% |
| B1 | 500 | 2 | 200 | 5.0 | 0.2% |
| C1 | 250 | 2 | 200 | 2.5 | 0.2% |
| D1 | 125 | 2 | 200 | 1.25 | 0.2% |
| E1 | 62.5 | 2 | 200 | 0.625 | 0.2% |
| F1 | 31.25 | 2 | 200 | 0.3125 | 0.2% |
| G1 | 15.63 | 2 | 200 | 0.1563 | 0.2% |
| H1 | 7.81 | 2 | 200 | 0.0781 | 0.2% |
| I1 | 3.91 | 2 | 200 | 0.0391 | 0.2% |
| J1 | 1.95 | 2 | 200 | 0.0195 | 0.2% |
| K1 | 0 (Vehicle Control) | 2 | 200 | 0 | 0.2% |
Quality Control and Best Practices
-
Solubility Check: After preparing the master stock, visually inspect for any undissolved particulates. For critical applications, dynamic light scattering (DLS) can be used to detect nano-precipitates.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the master stock. Aliquot the stock into smaller, single-use volumes if it will be used over a long period.
-
Precipitation in Media: When diluting the DMSO stock into aqueous media, precipitation can occur. This is known as "fallout." To mitigate this, ensure rapid and thorough mixing upon dilution. If precipitation is observed, a lower concentration master stock may be required, or the use of formulation aids like cyclodextrins could be explored.[13][14]
-
Vehicle Controls are Essential: Every assay plate must include vehicle control wells that contain the same final concentration of DMSO as the compound-treated wells. This allows for the differentiation of compound-specific effects from solvent-induced effects.[9]
Potential Biological Targets & Downstream Applications
The pyrazole scaffold is a well-known inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] Therefore, a primary application for this compound would be in screening for anti-inflammatory activity.
Diagram 2: Potential mechanism of action via COX-2 inhibition.
Suggested Initial Assays:
-
Cytotoxicity Screening: Before assessing specific activities, determine the compound's cytotoxic concentration range using assays like MTT or LDH release in relevant cell lines (e.g., cancer cell lines, immune cells).[9][15]
-
Anti-inflammatory Assays: Evaluate the inhibition of COX-1 and COX-2 enzymes using commercially available kits.
-
Antimicrobial Screening: Test for activity against various strains of bacteria and fungi, as both pyrazole and nitrofuran moieties have known antimicrobial properties.[7][16]
-
Kinase Profiling: Screen against a panel of protein kinases, as many pyrazole-containing molecules are kinase inhibitors.[17]
Conclusion
The successful formulation of a novel compound like this compound is a critical first step in its journey through the drug discovery pipeline. The protocols detailed in this application note provide a robust and scientifically sound framework for creating soluble, stable, and biologically compatible preparations. By adhering to these guidelines, researchers can generate high-quality, reproducible data, enabling an accurate assessment of the compound's therapeutic potential.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
-
Bhandare, R. R., et al. (2019). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Faria, J. V., et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). [Link]
-
Kumar, K. A., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen. [Link]
-
ResearchGate. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Charles River Laboratories. [Link]
-
ResearchGate. (n.d.). Formulating Poorly Water Soluble Drugs. ResearchGate. [Link]
-
Song, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
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PMC - NIH. (n.d.). In vitro Toxicity Testing in the Twenty-First Century. PMC - NIH. [Link]
-
ChemBK. (2024). 5-NITROFURALDEHYDE. ChemBK. [Link]
-
EFSA. (2024). Identifying in vitro toxicity testing approaches for (novel) proteins in the context of food and feed risk assessment. EFSA. [Link]
-
Journal of Medicinal Chemistry. (1971). Antibacterial nitrofuran derivatives. 2. 5-Nitro-2-furaldehyde aminoacethydrazones. PubMed. [Link]
-
PubMed. (n.d.). NTP toxicology and carcinogenesis studies of 5-(Hydroxymethyl)-2-furfural (CAS No. 67-47-0) in F344/N rats and B6C3F1 mice (gavage studies). PubMed. [Link]
-
PubChemLite. (n.d.). 5-nitro-2-furaldehyde (C5H3NO4). PubChemLite. [Link]
-
ResearchGate. (2022). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
PubMed. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. [Link]
-
PubChem - NIH. (n.d.). 5-Nitrofurfural. PubChem. [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
Welcome to the technical support guide for 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde. This document is designed for researchers, scientists, and drug development professionals to proactively address and overcome the significant solubility challenges often encountered with this and structurally similar compounds in aqueous assay environments.
The molecular structure of this compound, which incorporates a substituted pyrazole and a furaldehyde moiety, suggests a high degree of hydrophobicity and limited aqueous solubility. Pyrazole derivatives, in particular, are a class of compounds frequently associated with poor solubility that can complicate bioassay results.[1][2][3] This guide provides a systematic approach to identifying the root cause of solubility issues and implementing robust solutions to ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What is happening?
A1: This phenomenon, often called "solvent shock" or "fall-out," is the most common issue for poorly soluble compounds.[4][5] It occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses quickly, leaving the compound molecules to crash out of solution as a fine precipitate. The planar, aromatic nature of the pyrazole and furan rings contributes to this low aqueous solubility.[1]
Q2: What is the best solvent to prepare a stock solution, and at what concentration?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[6] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. Aim to create the most concentrated stock solution possible (e.g., 10-50 mM), as this will minimize the volume of organic solvent introduced into your final assay, thereby reducing the risk of solvent-induced artifacts.[7] Always ensure the compound is fully dissolved in the stock solution before proceeding. Gentle warming or sonication can assist in dissolution, but always check for compound stability under these conditions.
Q3: I'm performing a cell-based assay. How much DMSO is acceptable in the final well?
A3: This is a critical consideration, as DMSO exhibits cytotoxicity in a concentration- and time-dependent manner.[8][9] For most cell lines, a final DMSO concentration of 0.5% or less is generally considered safe for incubations up to 72 hours.[6] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[10] A recent study concluded that 0.3125% DMSO is a good choice for minimizing toxicity across several cancer cell lines.[8] It is imperative to run a vehicle control (your assay medium plus the highest concentration of DMSO used) to differentiate the effects of the solvent from the effects of your compound.[7]
| Final DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| > 2% | Significant cytotoxicity, membrane poration.[9] | Avoid for all viability and functional assays. |
| 0.5% - 1.0% | Potential for mild cytotoxicity and off-target effects.[6][9] | Use with caution; requires rigorous vehicle controls. |
| < 0.5% | Generally considered safe with minimal effects. [6] | Recommended maximum for most cell-based assays. |
| < 0.1% | Ideal for sensitive assays or long-term incubations. | Optimal target to minimize solvent artifacts. |
Q4: My compound is still insoluble even with DMSO. What are my other options?
A4: When DMSO alone is insufficient, a systematic approach using other excipients is necessary. The main alternatives are co-solvents, cyclodextrins, and surfactants.[11][12]
-
Co-solvents: Solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be used in combination with water and a small amount of DMSO.[2] They work by reducing the overall polarity of the solvent system.[12]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[13]
-
Surfactants: Surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[12][16] This is often more suitable for biochemical assays than cell-based assays, as surfactants can disrupt cell membranes.
It is crucial to test the tolerance of your specific assay system to any new excipient by running a vehicle control.[7]
Troubleshooting Guide: Systematic Solubility Enhancement
If you are encountering precipitation, follow this workflow to diagnose and solve the issue.
Caption: Decision workflow for troubleshooting compound precipitation in assays.
Experimental Protocols
Protocol 1: Preparing a Compound Stock Solution and Serial Dilutions
This protocol minimizes the risk of precipitation during dilution.
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to the highest achievable concentration (e.g., 50 mM). Ensure it is fully dissolved, using gentle vortexing or sonication if necessary. This is your Primary Stock .
-
Create an Intermediate Dilution Plate: a. Dispense your Primary Stock into the first column of a 96-well plate. b. In the remaining columns, add 100% DMSO. c. Perform a serial dilution (e.g., 1:3) across the plate to create a range of concentrations in DMSO. This is your Source Plate .
-
Prepare Final Assay Plate: a. Add the appropriate volume of aqueous assay buffer or cell culture medium to your final 96-well or 384-well plate. b. Transfer a small, fixed volume (e.g., 1 µL) from each well of the Source Plate to the corresponding wells of the final assay plate. c. Mix immediately and thoroughly. This one-step final dilution minimizes the DMSO concentration (e.g., 1 µL into 200 µL results in 0.5% DMSO).
-
Visual Inspection: Before starting your assay, visually inspect the plate under a microscope for any signs of precipitation.
Caption: Workflow for preparing stock solutions and performing serial dilutions.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Use this method when DMSO concentrations must be kept to an absolute minimum or when solubility is extremely low.
-
Determine HP-β-CD Assay Tolerance: Before testing your compound, determine the highest concentration of HP-β-CD that does not interfere with your assay (e.g., test a range from 0.1% to 2% w/v in your assay medium).
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 10-20% w/v) in your aqueous assay buffer. Gentle heating may be required to fully dissolve the cyclodextrin.
-
Form the Inclusion Complex: a. Prepare a high-concentration stock of your compound in a minimal amount of organic solvent (e.g., 100 mM in DMSO). b. Add the compound stock dropwise to the vortexing HP-β-CD solution. The molar ratio of cyclodextrin to compound should be high (e.g., 100:1 to start). c. Allow the mixture to equilibrate by shaking or stirring at room temperature for at least 1-2 hours, or overnight if possible. This solution is now your working stock.
-
Assay Dilution: Perform serial dilutions of this working stock directly in the assay buffer for your final experiment.
References
-
MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Available from: [Link]
-
National Institutes of Health (NIH). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Available from: [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available from: [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available from: [Link]
-
PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry. Available from: [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]
-
ChemBK. (n.d.). 2-Furaldehyde. Available from: [Link]
-
ResearchGate. (n.d.). DMSO toxicity in vitro: effects on RGC viability and apoptosis. Effects.... Available from: [Link]
-
JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Available from: [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
-
PubChem. (n.d.). Furfural. Available from: [Link]
-
PubMed Central. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available from: [Link]
-
Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers. Available from: [Link]
-
The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents. Available from: [Link]
-
PubMed Central. (n.d.). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. Available from: [Link]
-
ACS Publications. (n.d.). The Solubility of Naphthalene in Some Derivatives of Furfural. Available from: [Link]
-
Wikipedia. (n.d.). Furfural. Available from: [Link]
-
PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
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- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 15. scispace.com [scispace.com]
- 16. jmpas.com [jmpas.com]
Technical Support Center: Optimizing Derivatization of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
Introduction: A Molecule of Dual Reactivity
Welcome to the technical support guide for 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde. This complex heterocyclic compound presents a unique synthetic opportunity, featuring two distinct and highly reactive functional sites: the aldehyde on the furan ring and an activated chloro-substituent on the pyrazole ring. This duality allows for a wide range of derivatization strategies aimed at developing novel chemical entities for pharmaceutical and agrochemical research.
However, this dual reactivity also presents challenges. Optimizing conditions to achieve selective derivatization at one site without affecting the other requires a nuanced understanding of the underlying chemical principles. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with the insights needed to navigate these challenges successfully.
Molecular Profile & Key Reactive Sites
Understanding the electronic nature of the starting material is the first step to successful derivatization.
-
The Pyrazole Core : The pyrazole ring is an electron-rich aromatic system.[1][2] However, in this molecule, the presence of a strongly electron-withdrawing nitro group at the C3 position significantly activates the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr).[3] This makes it a prime target for displacement by various nucleophiles (N-, O-, and S-based).
-
The Furaldehyde Moiety : The aldehyde group is a classic electrophilic center, susceptible to nucleophilic attack. It readily undergoes condensation reactions with amines, hydrazines, and related compounds. The furan ring itself is sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization.[4][5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the derivatization of this compound, organized by reaction type.
Part 1: Derivatization via Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position
This pathway is ideal for introducing diverse heterocyclic or functional groups by replacing the chlorine atom.
Q1: My SNAr reaction with an amine nucleophile is showing low to no conversion. What are the primary factors to investigate?
A1: Low conversion in SNAr reactions on this substrate is typically linked to three main factors: solvent, base, and temperature.
-
Explanation of Causality: The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is paramount for the reaction to proceed. Polar aprotic solvents are crucial as they can solvate the accompanying cation (from the base) without forming strong hydrogen bonds with the nucleophile, thus preserving its reactivity.[1]
-
Troubleshooting Steps:
-
Solvent Choice: If you are using a protic solvent (like ethanol or methanol) or a non-polar solvent (like toluene or hexane), switch to a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices that effectively stabilize the reaction intermediate.[1]
-
Base Selection: A base is often required to deprotonate the nucleophile (if it's a primary/secondary amine or thiol) or to act as a scavenger for the HCl generated. A non-nucleophilic, moderately strong base is ideal. Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are common choices. Avoid strong bases like NaOH or KOH in excess, as they can potentially react with the furaldehyde moiety.
-
Temperature Optimization: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, gradually increase the temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid product decomposition.
-
Table 1: Recommended Starting Conditions for SNAr Optimization
| Parameter | Initial Condition | Optimized Range | Rationale |
| Solvent | Acetonitrile (MeCN) | DMF, DMSO, NMP | Polar aprotic solvents stabilize the Meisenheimer complex.[1] |
| Base | Triethylamine (TEA) | K₂CO₃, Cs₂CO₃, DIPEA | Stronger, non-nucleophilic bases improve reaction rates. |
| Temperature | 25 °C (RT) | 60 - 120 °C | Provides energy to overcome the activation barrier. |
| Nucleophile | 1.1 equivalents | 1.2 - 2.0 equivalents | Le Chatelier's principle; drives the reaction forward. |
Q2: I'm seeing multiple products in my SNAr reaction, and my desired product is difficult to purify. What's happening?
A2: The formation of side products can stem from the reactivity of the furaldehyde group under the SNAr conditions or from degradation.
-
Explanation of Causality: If your nucleophile has a primary amine, it can potentially react at both the C4-Cl position and the aldehyde. Furthermore, at high temperatures in the presence of a base, aldehydes can undergo side reactions.[4]
-
Troubleshooting Steps:
-
Protect the Aldehyde: If selectivity is a persistent issue, consider protecting the aldehyde group before performing the SNAr reaction. A common method is to form an acetal (e.g., using ethylene glycol and an acid catalyst). This protecting group is stable to the basic conditions of the SNAr reaction and can be easily removed afterward with mild acid hydrolysis.
-
Lower the Temperature: High temperatures can cause decomposition. Try running the reaction at the lowest temperature that gives a reasonable conversion rate, even if it requires a longer reaction time.
-
Use a Milder Base: If you are using a very strong base, switch to a milder one like sodium bicarbonate (NaHCO₃) or DIPEA to minimize base-catalyzed side reactions involving the aldehyde.
-
Part 2: Derivatization at the 2-Furaldehyde Position
This pathway focuses on reactions like reductive amination, condensation, or Wittig reactions to modify the aldehyde functionality.
Q3: My condensation reaction (e.g., forming a hydrazone or imine) is giving a low yield. How can I improve it?
A3: Condensation reactions are equilibrium processes. To drive them to completion, the removal of water is critical.
-
Explanation of Causality: The reaction between an aldehyde and an amine-based nucleophile produces water as a byproduct. According to Le Chatelier's principle, the presence of this water can push the equilibrium back towards the starting materials, resulting in low product yield.
-
Troubleshooting Steps:
-
Acid Catalysis: These reactions are often catalyzed by a small amount of acid (e.g., a drop of acetic acid) to protonate the aldehyde's carbonyl oxygen, making it more electrophilic. However, use acid sparingly, as the furan ring can be sensitive to strong acidic conditions.[5]
-
Water Removal:
-
Azeotropic Distillation: If the reaction is run in a suitable solvent like toluene or benzene, a Dean-Stark apparatus can be used to physically remove water as it forms.
-
Dehydrating Agents: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves directly to the reaction mixture can effectively sequester the water.
-
-
pH Control: The optimal pH for imine formation is typically mildly acidic (pH 4-5). At lower pH, the amine nucleophile becomes fully protonated and non-nucleophilic. At higher pH, the carbonyl is not sufficiently activated. Buffer the reaction if necessary.
-
Q4: The furaldehyde starting material appears to be decomposing under my reaction conditions. Why is this happening and how can I prevent it?
A4: The 2-furaldehyde moiety is known to be unstable under certain conditions, particularly strong base or acid and high temperatures.
-
Explanation of Causality: In the presence of a strong base, 2-furaldehyde can undergo the Cannizzaro reaction, a disproportionation where two molecules react to form an alcohol and a carboxylic acid.[4] It is also prone to polymerization or resinification, especially when heated in the presence of acid.[5][6]
-
Troubleshooting Steps:
-
Avoid Strong Bases/Acids: Use the mildest possible reagents. For base-catalyzed reactions, consider organic bases like pyridine or DIPEA instead of hydroxides. For acid catalysis, use weak acids like acetic acid or pyridinium p-toluenesulfonate (PPTS).
-
Maintain Inert Atmosphere: Furaldehydes can be sensitive to air oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.
-
Limit Reaction Time and Temperature: Monitor the reaction closely with TLC. As soon as the starting material is consumed, proceed with the work-up. Avoid prolonged heating.
-
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for SNAr with a Primary Amine
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous DMF (approx. 0.1 M concentration), the amine nucleophile (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). Look for the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagrams
Caption: General experimental workflow for derivatization.
Caption: Decision tree for troubleshooting low product yield.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Retrieved from ResearchGate. [Link]
-
Beneteau, V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(5), 1197. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from MDPI. [Link]
-
Gomtsyan, A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]
-
Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Retrieved from ResearchGate. [Link]
-
Taylor & Francis Online. (2007). Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Retrieved from Taylor & Francis Online. [Link]
-
Wang, Y., et al. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Scientific Reports, 9, 19283. [Link]
-
El Hawari, K., et al. (2024). A new derivatizing reagent for the determination of 5-nitro-2-furaldehyde in trout muscle by liquid chromatography-tandem mass spectrometry. Talanta, 275, 126084. [Link]
-
SlideShare. (2018). Pyrazole. Retrieved from SlideShare. [Link]
-
Anderson, L., et al. (2021). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1182, 122938. [Link]
-
Shulga, E., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Polymers, 13(24), 4301. [Link]
-
HETEROCYCLES. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. Retrieved from HETEROCYCLES. [Link]
-
ResearchGate. (n.d.). Rapid Hydrolysis and Derivatization of Nitrofuran Metabolites with a New Derivatizing Agent 5-Nitro-2-Furaldehyde in Their Determination in Chicken Meat by HPLC–MS/MS. Retrieved from ResearchGate. [Link]
-
ChemBK. (n.d.). 2-Furaldehyde. Retrieved from ChemBK. [Link]
-
MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. Retrieved from ResearchGate. [Link]
Sources
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- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
Technical Support Center: Enhancing the Bioavailability of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde and its derivatives. This guide provides in-depth, experience-based answers and troubleshooting protocols to address the significant challenge of enhancing the oral bioavailability of this compound class. Given the structural alerts within the molecule—a planar, aromatic pyrazole ring and a furaldehyde moiety—poor aqueous solubility is the primary anticipated hurdle to achieving therapeutic efficacy via oral administration.[1][2] This guide is structured to walk you through foundational questions and then into detailed, hands-on experimental troubleshooting.
Part A: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when beginning work with this class of compounds.
Q1: What are the primary molecular characteristics of this compound derivatives that likely contribute to poor bioavailability?
Answer: The molecule's structure presents several red flags for poor oral bioavailability, primarily rooted in low aqueous solubility.[2]
-
High Crystallinity and Lipophilicity: The planar, aromatic nature of the pyrazole and furaldehyde rings promotes strong crystal lattice energy.[1][2] Overcoming this energy during dissolution in the gastrointestinal (GI) tract requires significant energy, leading to a low dissolution rate. This is a classic characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds.[3][4][5]
-
Poor Aqueous Solubility: The combination of a chloro-substituent, a nitro group, and multiple aromatic rings results in a hydrophobic molecule with limited ability to form favorable interactions with water.[1][2] This intrinsic insolubility is the rate-limiting step for absorption.[6]
-
Potential for First-Pass Metabolism: The furaldehyde and nitro-aromatic moieties may be susceptible to extensive metabolism by enzymes in the gut wall or liver (e.g., cytochrome P450s) before reaching systemic circulation.[1]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my compound?
Answer: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[5] It is a cornerstone of drug development for predicting a drug's oral absorption characteristics.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Your compound is very likely a BCS Class II or Class IV agent.[3][7] For these compounds, absorption is "dissolution-rate limited."[8] Therefore, the primary goal of formulation development is to enhance the solubility and dissolution rate in GI fluids.[9][10]
Q3: What are the main formulation strategies I should consider for a BCS Class II/IV compound like this?
Answer: The choice of strategy depends on the specific physicochemical properties of your derivative, but the most effective approaches focus on overcoming the crystalline state and improving dissolution kinetics.[11][12] The three leading strategies are:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[10] The amorphous form has a higher energy state than the crystalline form, leading to a significant increase in aqueous solubility (5-100 fold).[13] This is a widely used and highly effective strategy.[9][13]
-
Nanosuspensions: This technique reduces drug particle size to the sub-micron range (<1000 nm).[7][14] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn increases the dissolution velocity.[7][14]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[15][16] When this mixture encounters aqueous GI fluids, it forms fine emulsions or microemulsions, keeping the drug in a solubilized state for absorption.[15][16][17] This approach is particularly suitable for highly lipophilic ("grease-ball") drugs.[18]
Part B: Troubleshooting Guides & Experimental Protocols
This section provides actionable, step-by-step guidance for common experimental challenges.
Troubleshooting Issue 1: Compound Precipitates Out of Solution During In Vitro Assays or in Formulation Vehicles.
This is a classic sign of poor solubility and supersaturation. When a compound is dissolved in an organic solvent and then diluted into an aqueous buffer, it can crash out if its concentration exceeds its thermodynamic solubility limit in the final medium.[6]
Objective: To identify a simple vehicle that can maintain the compound's solubility for preclinical testing.
Materials:
-
Your 5-[...]-2-furaldehyde derivative
-
Solvents: DMSO, Ethanol, PEG 400, Propylene Glycol
-
Buffers: Phosphate-buffered saline (PBS) at pH 6.8 and 7.4, Citrate buffer at pH 4.5
-
Vials, magnetic stirrer, pH meter
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound (e.g., 20 mg/mL) in 100% DMSO.
-
Co-Solvent Screening:
-
In separate vials, prepare various co-solvent mixtures. Examples include:
-
10% DMSO / 40% PEG 400 / 50% Water
-
10% Ethanol / 30% Propylene Glycol / 60% Water
-
5% DMSO / 95% PBS (pH 7.4)
-
-
Spike a small volume of your DMSO stock solution into each co-solvent mixture to achieve your target final concentration (e.g., 10 µg/mL).
-
Vortex immediately and observe for precipitation visually against a black background.[19]
-
Let stand for 2 hours and re-examine. Use a focused light beam to check for the Tyndall effect, which indicates the presence of fine particulates.[19]
-
-
pH-Solubility Profile:
-
Prepare dilutions of your compound in the different pH buffers.
-
Observe for immediate precipitation and after a 2-hour incubation at 37°C.
-
Causality: The ionization state of a molecule can dramatically affect its solubility. Although your core molecule lacks strongly ionizable groups, minor pH shifts can still influence solubility.[12]
-
Data Interpretation:
| Vehicle Composition | pH | Visual Observation (t=0) | Visual Observation (t=2h) | Interpretation |
| 5% DMSO in PBS | 7.4 | Clear | Hazy/Precipitate | Fails. Insufficient solubilizing capacity. |
| 10% EtOH / 30% PG in Water | ~7.0 | Clear | Clear | Promising. Suitable for initial IV studies. |
| 10% DMSO / 40% PEG 400 in Water | ~7.0 | Clear | Clear | Optimal Choice. High solubilizing power. |
Troubleshooting Issue 2: Low and Variable Oral Bioavailability Observed in Animal Studies.
This outcome strongly suggests that your initial formulation is not robust enough to overcome the solubility and dissolution barriers in the complex environment of the GI tract.[20][21] The next logical step is to employ an advanced enabling technology.
This diagram outlines the decision-making process for choosing between the primary bioavailability enhancement technologies.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Objective: To convert the crystalline drug into a more soluble amorphous form stabilized by a polymer, thereby increasing the dissolution rate and oral absorption.[5][22]
Rationale: ASDs work by creating a supersaturated solution of the drug in the GI tract. The polymer plays a crucial role in both forming the stable amorphous system and preventing recrystallization of the drug during storage and upon dissolution.[5][9]
Materials:
-
API: Your 5-[...]-2-furaldehyde derivative
-
Polymers: HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate), PVP VA 64 (Copovidone)
-
Solvent: Acetone/Methanol mixture (e.g., 80:20 v/v)
-
Spray Dryer (e.g., Büchi Mini Spray Dryer)
-
Dissolution Testing Apparatus (USP Apparatus II)
-
HPLC for concentration analysis
Methodology:
-
Excipient Screening: Select a polymer in which your API has good solubility.[23] Apinovex™ polymers, for example, are designed for spray-dried ASDs and can allow for high drug loading.[24][25]
-
Solution Preparation: Dissolve the API and the chosen polymer (e.g., HPMC-AS) in the solvent system at a specific drug loading (e.g., 25% w/w API to polymer). Ensure a clear solution is formed.
-
Spray Drying Process:
-
Set the spray dryer parameters (Inlet Temperature, Gas Flow Rate, Pump Speed). These must be optimized to ensure efficient solvent evaporation without thermally degrading the compound.
-
Atomize the feed solution into the drying chamber. The rapid evaporation of the solvent "traps" the API in its amorphous state within the polymer matrix.
-
Collect the resulting dry powder from the cyclone.
-
-
Characterization (Self-Validation):
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a crystalline melting peak and determine the glass transition temperature (Tg) of the ASD. A single Tg indicates a successful molecular dispersion.
-
Powder X-Ray Diffraction (PXRD): Verify the amorphous nature of the ASD. The diffractogram should show a broad "halo" pattern, not the sharp peaks characteristic of the crystalline API.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing using a USP Apparatus II (paddle) in simulated intestinal fluid (e.g., FaSSIF).
-
Compare the dissolution profile of the ASD to the unformulated, crystalline API.
-
Expected Outcome: The ASD should show a rapid and extensive dissolution, achieving a state of supersaturation far exceeding the solubility of the crystalline drug.
-
Data Interpretation and Next Steps:
| Formulation | Max Concentration (µg/mL) | % Dissolved at 60 min | Physical Form |
| Crystalline API | 5.2 | < 10% | Crystalline |
| 25% API:HPMC-AS ASD | 85.5 | > 90% | Amorphous |
A successful ASD formulation will demonstrate a significant increase in both the rate and extent of dissolution. The next step is to repeat the animal pharmacokinetic (PK) study with this new formulation. A validated in vitro-in vivo correlation (IVIVC) can then serve as a predictive tool, reducing the need for future animal studies for minor formulation changes.[26][27][28][29][30]
References
- Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. PubMed.
- Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
- Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
- Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN).
- Amorphous solid dispersions for enhanced drug solubility and stability. Technobis Crystallization Systems.
- Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Bentham Science Publishers.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH.
- Lipid nanoparticles: A challenging approach for oral delivery of BCS Class-II drugs. ScienceDirect.
- Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
- Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. hrpub.org.
- Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. Excipients For APIs.
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH.
- lipid based formulations of biopharmaceutics classification system (bcs) class ii drugs: strategy. Pharma Excipients.
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting.
- Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Catalent.
- Solubility enhancement with amorphous solid dispersions. Seppic.
- In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. IntechOpen.
- Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park.
- Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review.
- In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. ResearchGate.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.
- In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
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strategies to reduce the off-target effects of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde (hereafter referred to as "Cmpd-X"). This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating potential off-target effects associated with this compound. Our goal is to empower you to generate clean, reliable, and interpretable data in your experiments.
Introduction: The Duality of a Privileged Scaffold
Cmpd-X is built upon a pyrazole core, a heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active agents.[1][2] The unique arrangement of its substituents—a substituted nitropyrazole linked to a furaldehyde moiety—confers specific pharmacological activities that make it a valuable tool for research. However, this structural complexity also presents a risk of unintended biological interactions, or "off-target effects."[3]
This guide is structured in a question-and-answer format to directly address common issues and provide actionable strategies. We will delve into the structural basis for potential off-target activity, provide step-by-step troubleshooting protocols, and discuss medicinal chemistry approaches for designing more selective analogs.
Part 1: Frequently Asked Questions (FAQs) - Understanding the 'Why'
This section addresses the fundamental principles behind the potential off-target effects of Cmpd-X.
Q1: What are off-target effects, and why are they a critical concern?
Off-target effects occur when a compound interacts with proteins or biomolecules other than its intended primary target.[3] These unintended interactions are a major challenge in drug discovery and basic research for several reasons:
-
Toxicity: Interactions with unintended targets, such as hERG ion channels or cytochrome P450 enzymes, can lead to cellular toxicity or adverse effects in preclinical models.[4]
-
Wasted Resources: Pursuing a compound with a misleading biological profile due to off-target activity can lead to significant loss of time and resources.
Q2: Based on its structure, what are the likely sources of Cmpd-X's off-target effects?
The chemical architecture of Cmpd-X contains several moieties that, while potentially crucial for its primary activity, may also contribute to off-target binding. Understanding these components is the first step in predicting and mitigating unwanted interactions.
Protocol 2.1: Dose-Response Curve Analysis to Differentiate On- vs. Off-Target Effects
Rationale: Off-target interactions often have a lower affinity than the on-target interaction. Therefore, off-target effects typically manifest at higher concentrations. [5]Comparing the concentration needed for target engagement with the concentration that produces the cellular phenotype is a crucial first step.
Methodology:
-
Biochemical Assay: Determine the half-maximal inhibitory concentration (IC50) of Cmpd-X against your purified target protein.
-
Cellular Assay: Determine the half-maximal effective concentration (EC50) of Cmpd-X for the phenotype of interest in your cell-based model.
-
Cytotoxicity Assay: Determine the half-maximal cytotoxic concentration (CC50) using an orthogonal method (e.g., CellTiter-Glo®, MTS assay).
-
Data Analysis: Plot all three curves on the same graph.
Data Interpretation Table:
| Scenario | Interpretation | Next Step |
| IC50 ≈ EC50 and CC50 > 10x EC50 | Strong evidence for an on-target effect. The phenotype occurs at concentrations consistent with target inhibition and well below toxic levels. | Proceed with confidence; consider orthogonal validation. |
| EC50 > 10x IC50 | Suggests an off-target effect. A much higher concentration is needed to see the cellular effect than to inhibit the target, implying another, lower-affinity target is responsible for the phenotype. | Proceed to Protocol 2.2 or 2.3. |
| EC50 ≈ CC50 | The observed phenotype is likely due to general cytotoxicity , not specific target inhibition. The nitro and/or aldehyde groups could be sources of this reactivity. [6] | Redesign experiment at non-toxic doses; proceed to Protocol 2.2. |
Protocol 2.2: Using a Structurally Unrelated Inhibitor
Rationale: If the observed phenotype is genuinely caused by inhibiting the primary target, then a different inhibitor that hits the same target but has a completely different chemical structure should produce the same biological outcome. [5]This helps rule out effects caused by the unique chemical properties of the Cmpd-X scaffold.
Methodology:
-
Select Control Compound: Obtain a well-characterized inhibitor of your target that does not share the nitropyrazole-furaldehyde scaffold of Cmpd-X.
-
Validate Control: Confirm that the control compound inhibits the target and elicits the expected on-target phenotype in your system, as documented in the literature.
-
Perform Head-to-Head Test: Run your key cellular assay in parallel with Cmpd-X and the control compound at equipotent concentrations (e.g., 3x and 10x their respective cellular EC50 values).
-
Compare Phenotypes: Analyze whether the phenotype produced by Cmpd-X is identical to that produced by the control inhibitor.
Interpretation:
-
Phenotypes Match: This strengthens the hypothesis that the effect is on-target.
-
Phenotypes Differ: This is strong evidence that Cmpd-X is acting through an off-target mechanism.
Protocol 2.3: Target Rescue Experiment
Rationale: This is one of the most definitive methods for validating on-target activity. If the effect of Cmpd-X is mediated by the intended target, then overexpressing the target or introducing a drug-resistant version of the target should "rescue" the cells from the compound's effect. [7] Methodology:
-
Generate Rescue Construct:
-
Overexpression: Create a plasmid that drives high expression of the wild-type target protein.
-
Resistant Mutant (if applicable): If the binding site is known, introduce a point mutation that you predict will disrupt Cmpd-X binding without abolishing protein function.
-
-
Transfect Cells: Introduce the rescue plasmid (or an empty vector control) into your cell line.
-
Treat with Cmpd-X: After allowing time for protein expression, treat both the rescue and control cells with Cmpd-X at a concentration known to produce the phenotype (e.g., the EC50).
-
Measure Phenotype: Assess the biological endpoint of interest.
Interpretation:
-
Phenotype is Reversed/Blocked: If cells expressing the extra target or the resistant mutant are no longer sensitive to Cmpd-X, you have powerful evidence that the effect is on-target .
-
Phenotype Persists: If the rescue construct has no effect on the activity of Cmpd-X, the phenotype is almost certainly caused by an off-target mechanism.
Protocol 2.4: Broad-Panel Off-Target Profiling
Rationale: If the above experiments point towards an off-target effect, the next logical question is, "What is the off-target?" Commercially available screening panels allow you to test Cmpd-X against hundreds of diverse proteins (e.g., kinases, GPCRs, ion channels) in a single experiment to identify unintended interactions.
Methodology:
-
Select a Service: Choose a contract research organization (CRO) that offers broad-panel screening (e.g., Eurofins SafetyScreen44™, Reaction Biology, CEREP).
-
Choose Concentration: Submit Cmpd-X for screening at a single high concentration (e.g., 10 µM) to maximize the chance of finding hits.
-
Analyze Hits: The CRO will provide a report listing any proteins that were significantly inhibited by Cmpd-X.
-
Validate Hits: Any high-confidence hits should be validated in-house with dose-response assays and further cellular experiments to confirm they are responsible for the observed phenotype.
Part 3: Mitigation Strategies - Designing Better Experiments and Molecules
Once an off-target effect is understood, you can take steps to either avoid it experimentally or eliminate it through chemical modification.
Q5: How can I reduce the off-target effects of Cmpd-X in my current experiment?
If redesigning the molecule is not an option, you can often mitigate off-target effects by refining your experimental design:
-
Use the Lowest Effective Concentration: Always use the lowest concentration of Cmpd-X that gives you a robust on-target effect (ideally at or near the IC50/EC50). [5]Avoid using excessively high concentrations, which are more likely to engage lower-affinity off-targets.
-
Time-Course Experiments: An on-target effect may appear at a different timescale than an off-target one. Perform a time-course experiment to see if you can find a window where the on-target phenotype is present but the confounding off-target effect has not yet developed.
-
Use Orthogonal Controls: As described in Protocol 2.2, always include a structurally unrelated inhibitor for your target in key experiments to ensure the observed phenotype is consistent across different chemical scaffolds.
Q6: What medicinal chemistry strategies could be used to design a more selective analog of Cmpd-X?
For drug development professionals, addressing off-target effects often requires modifying the molecule itself. This is guided by Structure-Activity Relationship (SAR) studies. [8][9]The goal is to disrupt binding to off-targets while maintaining or improving affinity for the primary target. [10]
References
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Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]
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Abdel-Wahab, B. F., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
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Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Basith, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. [Link]
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Verma, A., et al. (2025). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Current Medicinal Chemistry. [Link]
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Pattanayak, P., et al. (2021). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds. [Link]
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Sahu, J. K., et al. (2024). SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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Jin, L., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
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Cui, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. [Link]
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LDRD Annual Report. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. Lawrence Livermore National Laboratory. [Link]
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Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy. [Link]
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Lee, J., et al. (2022). Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. [Link]
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Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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AZoLifeSciences. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
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Rusyn, I., & Sedykh, A. (2016). Computational methods for prediction of in vitro effects of new chemical structures. Journal of Cheminformatics. [Link]
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ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate. [Link]
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ResearchGate. (n.d.). Experimental methods for the detection of off-target editing by CRISPR-Cas9. ResearchGate. [Link]
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Czarnecki, J., & Kapłon, J. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
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Rashitova, S. S. (2025). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. [Link]
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Rashitova, S. S. (2025). Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. [Link]
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Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology. [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]
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Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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Endo, H., et al. (1981). Correlation between the carcinogenicities of nitrofuran derivatives and their destructive actions on sebaceous glands of mouse skin. Gan. [Link]
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Nakanishi, Y., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry. [Link]
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Adamczyk, M., et al. (2003). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Bioorganic Chemistry. [Link]
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Vinutha, N., et al. (2014). 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Shkineva, T. K., et al. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Kaushik, D., et al. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry. [Link]
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Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry. [Link]
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Nwabueze, E. U., et al. (2020). methanone derivatives: DFT and molecular docking approaches. Journal of Taibah University for Science. [Link]
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Validation & Comparative
A Comparative Guide to the Definitive Structural Elucidation of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the research and development pipeline. The synthesis of novel compounds like 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde presents a common challenge: confirming that the intended atomic arrangement—and not an unintended isomer—has been created. This guide provides an in-depth comparison of the analytical techniques available for this purpose, establishing single-crystal X-ray crystallography as the gold standard and contextualizing the vital, supportive roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the premier technique for determining the precise atomic and molecular structure of a crystalline compound.[1][2] By analyzing how a crystal diffracts a beam of X-rays, scientists can produce a three-dimensional map of the electron density within the molecule.[1][3][4] This map allows for the highly accurate determination of atomic positions, bond lengths, and bond angles, providing an unparalleled level of structural detail.[3]
The primary bottleneck in this technique is often the initial and most crucial step: growing a high-quality single crystal.[1][5]
Detailed Protocol 1: Growing X-ray Quality Crystals
The goal of this stage is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice, free of significant defects. Purity of the compound is paramount; a purity of at least 75% or better is recommended for a good chance of success.[6]
-
Solvent Selection & Saturation:
-
Causality: The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble.[7] If solubility is too high, only small crystals may form; if it's too low, the compound may precipitate as an amorphous powder.
-
Procedure: Prepare a saturated or near-saturated solution of the purified compound in a clean, dust-free glass vial.[7] Gentle heating can be used to increase solubility and ensure all material is dissolved.[8]
-
-
Inducing Crystallization (Select one method):
-
Method A: Slow Evaporation:
-
Principle: This is the simplest method, where the solvent is allowed to evaporate slowly over several days, gradually increasing the concentration of the compound until it reaches supersaturation and begins to crystallize.[6][9]
-
Procedure: Cover the vial with a cap or parafilm containing a few small pinholes. Place it in a quiet, vibration-free location and allow the solvent to evaporate over 1-7 days.[6][7]
-
-
Method B: Vapor Diffusion:
-
Principle: This is a highly successful method that involves two solvents: a "good" solvent in which the compound is soluble, and a miscible "poor" solvent (anti-solvent) in which it is not.[8] The slow diffusion of the anti-solvent vapor into the compound's solution reduces the overall solubility, promoting crystal growth.[5]
-
Procedure: Place the vial containing the compound's solution inside a larger, sealed jar. Add a small amount of the anti-solvent to the bottom of the larger jar. The vapor will slowly diffuse into the inner vial.[8]
-
-
Method C: Slow Cooling:
-
Principle: This method is effective for compounds whose solubility is highly dependent on temperature.[9] A saturated solution is prepared at an elevated temperature and then cooled slowly, allowing crystals to form as the solubility decreases.[5]
-
Procedure: Prepare a hot, saturated solution and place it in an insulated container (e.g., a Dewar flask) to cool to room temperature over several hours or days.[8]
-
-
-
Crystal Harvesting:
-
Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the solution using a nylon loop or a pipette.
-
Experimental Workflow for X-ray Diffraction
Once a suitable crystal is obtained, the process of data collection and structure solution can begin. This workflow is a self-validating system, with several metrics used to ensure the quality and reliability of the final structure.
Interpreting the Results: The Crystallographic Information File (CIF)
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[10][11] This standardized text file contains all the essential information about the structure, including unit cell dimensions, atomic coordinates, bond lengths, angles, and experimental parameters.[10][12] Crucially, it also includes quality metrics like the R-factor.
-
R-factor (or R1): This value is a measure of the agreement between the crystallographic model and the experimental diffraction data.[13] A lower R-factor signifies a better fit. For small molecules, a well-refined structure typically has an R-factor below 0.05 (5%).[13]
Comparative Analysis: Alternative & Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are indispensable for characterizing a new compound and are often used in a complementary fashion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution.[14][15] By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR can reveal the precise connectivity of atoms in a molecule.
-
Strengths: Excellent for establishing the carbon-hydrogen framework and identifying neighboring atoms through spin-spin coupling.[15] Advanced 2D NMR techniques (like COSY and HMBC) can unambiguously connect all the pieces of a molecule.[14][16]
-
Limitations: While NMR confirms which atoms are bonded to which, it does not directly provide the precise bond lengths or angles that define the molecule's 3D shape in the solid state. For complex heterocyclic systems, distinguishing between certain regioisomers can sometimes be challenging without extensive experimentation.[16][17]
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight of a compound with extremely high accuracy.[18]
-
Strengths: High-resolution mass spectrometry (HRMS) can provide the elemental formula of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places.[18][19] The fragmentation pattern can also offer clues about the molecule's structure.[20][21]
-
Limitations: MS alone cannot determine the specific arrangement of atoms (isomerism).[19] Different isomers will have the exact same molecular weight.
| Technique | Primary Information Provided | Key Strength for this Topic | Key Limitation for this Topic |
| Single-Crystal X-ray Crystallography | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[22] | Unambiguously confirms the exact isomer and conformation in the solid state. | Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[1] |
| NMR Spectroscopy | Atomic connectivity (which atoms are bonded together) in solution.[15] | Confirms the fundamental bonding framework and is essential for characterization. | Does not provide precise 3D geometry (bond lengths/angles) and can be ambiguous for certain isomers without 2D experiments.[16] |
| Mass Spectrometry | Molecular weight and elemental formula.[18][21] | Quickly confirms that the synthesized product has the correct elemental composition. | Cannot distinguish between isomers, as they have the same molecular weight.[19] |
Conclusion: A Synergistic and Self-Validating Approach
For the unequivocal structural confirmation of a novel compound like this compound, no single technique is sufficient on its own. The most robust scientific approach is synergistic. Mass spectrometry first validates the elemental formula. Next, a full suite of NMR experiments establishes the atomic connectivity in solution. Finally, single-crystal X-ray crystallography provides the definitive, high-resolution, three-dimensional structure, serving as the ultimate arbiter of the molecule's true form in the solid state. This multi-faceted workflow ensures the highest level of scientific integrity and provides the trustworthy, foundational data required for further research and development.
References
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Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]
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Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]
-
EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Research Starters. EBSCO. Available at: [Link]
-
ProQuest. (n.d.). Single-crystal growth of organic semiconductors. ProQuest. Available at: [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Available at: [Link]
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Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available at: [Link]
-
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-
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-
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-
Quora. (2019). How is mass spectroscopy used to determine molecular structure? Quora. Available at: [Link]
-
Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Otterbein University. Available at: [Link]
-
PubMed Central (PMC). (n.d.). x Ray crystallography. National Institutes of Health. Available at: [Link]
-
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Efficacy Analysis: A Comparative Guide to 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde and Established DNA Damage Response Inhibitors
Introduction: The Critical Role of DNA Damage Response in Oncology
In the intricate cellular landscape, the DNA Damage Response (DDR) network stands as a vigilant guardian of genomic integrity. This complex signaling cascade detects and repairs DNA lesions, preventing the propagation of potentially oncogenic mutations.[1] Cancer cells, however, often exhibit a dysfunctional DDR, rendering them highly dependent on the remaining intact repair pathways for their survival and proliferation. This dependency creates a therapeutic window, allowing for the selective targeting of these "Achilles' heel" pathways with specific inhibitors.[2][3]
This guide provides a comparative analysis of the putative DDR inhibitor, 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde , against a panel of well-characterized and clinically relevant DDR inhibitors. While direct experimental data for this specific pyrazole derivative is not yet publicly available, its structural motifs—a nitro-pyrazole core and a furaldehyde moiety—are prevalent in compounds designed for anticancer applications.[4][5][6] Pyrazole derivatives, in particular, have demonstrated a broad spectrum of biological activities, including significant anticancer effects.[7][8][9] Based on these structural alerts and the current landscape of oncology drug discovery, we hypothesize that this compound is designed to function as an inhibitor of a key DDR kinase.
This guide will therefore compare its hypothesized efficacy profile with that of established inhibitors targeting critical nodes in the DDR pathway: Poly(ADP-ribose) polymerase (PARP), Ataxia-Telangiectasia Mutated (ATM) kinase, and DNA-dependent Protein Kinase, catalytic subunit (DNA-PKcs).
The DNA Damage Response Signaling Pathway: A Network of Sentinels and Repairers
The DDR is a sophisticated network that senses DNA damage, signals its presence, and mediates its repair. Key kinases such as ATM, ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PKcs act as apical sensors and transducers of the damage signal. Downstream effectors, including PARP and checkpoint kinases (Chk1/2), then orchestrate cell cycle arrest and recruit the appropriate DNA repair machinery.
Figure 1: Simplified overview of the DNA Damage Response (DDR) pathway.
Comparative Efficacy of DDR Inhibitors
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher potency.
| Inhibitor | Target | Mechanism of Action | Reported IC50 (in vitro) | Reference |
| This compound | Putative DDR Kinase | Hypothesized to be an ATP-competitive inhibitor of a key DDR kinase. | To be determined | N/A |
| Olaparib (Lynparza) | PARP1/2 | Competes with NAD+ at the catalytic site of PARP, trapping PARP on DNA and leading to the accumulation of single-strand breaks, which collapse replication forks and generate double-strand breaks. This is synthetically lethal in cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations). | ~5 nM (PARP1) | [2][10] |
| KU-55933 | ATM | A potent and specific ATP-competitive inhibitor of ATM kinase, preventing the phosphorylation of downstream targets involved in cell cycle checkpoint activation and DNA repair. | 13 nM | [3][11] |
| NU7441 (KU-57788) | DNA-PKcs | A highly potent and selective ATP-competitive inhibitor of DNA-PKcs, preventing the repair of double-strand breaks via the non-homologous end joining (NHEJ) pathway. | 14 nM |
Table 1: Comparative overview of the hypothesized compound and known DDR inhibitors.
Experimental Protocols for Efficacy Determination
The determination of an inhibitor's efficacy relies on robust and reproducible in vitro and cell-based assays. Below are standard protocols for evaluating inhibitors of PARP, ATM, and DNA-PKcs.
In Vitro Kinase/Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target protein.
Figure 2: General workflow for an in vitro kinase/enzyme activity assay.
Step-by-Step Methodology:
-
Plate Preparation: Serially dilute the test compound (e.g., this compound) in an appropriate solvent (e.g., DMSO) and add to a 96- or 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Preparation: Prepare a solution of the recombinant target enzyme (e.g., PARP1, ATM, or DNA-PKcs) and its specific substrate in assay buffer.
-
Reaction Initiation: Add the enzyme solution to the wells containing the test compound and pre-incubate briefly. Initiate the enzymatic reaction by adding a solution containing ATP (for kinases) or NAD+ (for PARP) and the substrate.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Reaction Termination and Detection: Stop the reaction using a suitable stop buffer. The signal, which is proportional to enzyme activity, is then detected. For kinase assays, this often involves measuring the incorporation of a radiolabeled or fluorescently tagged phosphate group onto the substrate.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for Target Engagement and Downstream Signaling
This assay assesses the ability of the inhibitor to engage its target within a cellular context and inhibit downstream signaling events.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one with a known DDR deficiency) in multi-well plates. Treat the cells with a range of concentrations of the test inhibitor for a specified duration.
-
Induction of DNA Damage: Induce DNA damage using an appropriate agent (e.g., ionizing radiation for ATM and DNA-PKcs activation, or a topoisomerase inhibitor for PARP activation).
-
Cell Lysis and Protein Analysis: Lyse the cells and quantify the total protein concentration. Analyze the phosphorylation status of key downstream targets by Western blotting or ELISA. For example, to assess ATM activity, one would probe for the phosphorylation of CHK2 (pCHK2). For PARP inhibition, one would look for the accumulation of PAR polymers.
-
Data Analysis: Quantify the levels of the phosphorylated target protein relative to the total protein and normalize to untreated, damage-induced controls. Determine the IC50 for the inhibition of the downstream signaling event.
Cell Viability/Cytotoxicity Assay
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., BRCA1-deficient cells for PARP inhibitor testing) in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Normalize the viability of treated cells to that of vehicle-treated control cells. Plot the percentage of viable cells against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Directions
The field of DDR inhibitors continues to be a promising area of cancer therapy.[10][11] While the precise mechanism and efficacy of This compound remain to be experimentally validated, its chemical structure suggests potential as an anticancer agent, possibly through the inhibition of a key DDR pathway. The comparative framework and experimental protocols outlined in this guide provide a robust methodology for its evaluation against established inhibitors like Olaparib, KU-55933, and NU7441.
Future studies should focus on elucidating the specific molecular target(s) of this novel pyrazole derivative through biochemical screening and confirming its on-target activity in cell-based assays. Subsequent investigations into its efficacy in relevant preclinical cancer models, both as a monotherapy and in combination with other anticancer agents, will be crucial in determining its therapeutic potential.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde, a compound characterized by its halogenated, nitrated heterocyclic structure. The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management, ensuring the protection of personnel and the environment.
The disposal of any chemical waste must adhere to local, regional, and national regulations.[1] This guide provides a framework for best practices, but it is incumbent upon the generator of the waste to be familiar with and compliant with all applicable laws.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's structure is paramount to predicting its potential hazards and determining the appropriate disposal pathway. The molecule this compound possesses several functional groups that dictate its classification as hazardous waste:
-
Halogenated Organic Compound: The presence of a chlorine atom on the pyrazole ring places this compound in the category of halogenated organic waste.[2][3] These compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not managed correctly.
-
Nitro Compound: The nitro group suggests that the compound may be energetic and potentially reactive.
-
Aldehyde (Furaldehyde derivative): Aldehydes can be reactive and may polymerize under certain conditions, such as in the presence of acids or bases.[4] The furan ring is a common structure in pharmaceuticals and other biologically active molecules.
-
Heterocyclic Aromatic Compound: The pyrazole and furan rings are aromatic heterocyclic structures common in medicinal chemistry.
Given these structural features, this compound should be treated as a hazardous waste, likely possessing characteristics of toxicity and reactivity.
Table 1: Summary of Potential Hazards and Handling Precautions
| Hazard Class | Potential Risks | Recommended Handling Precautions |
| Halogenated Organic | Environmental persistence, potential toxicity. | Segregate from non-halogenated waste streams.[2][3] |
| Nitro Compound | Potential for reactivity or instability. | Avoid exposure to heat, flames, and sparks.[5] |
| Aldehyde | Irritant, potential for polymerization.[4] | Handle in a well-ventilated area or chemical fume hood.[6] |
| General Chemical | Unknown toxicological properties. | Assume the compound is toxic and handle with appropriate PPE. |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical goggles are essential to protect against splashes.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Protective Clothing: A laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8] All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[6]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuation and Ventilation: Evacuate the immediate area and ensure adequate ventilation.[9]
-
Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a designated, labeled hazardous waste container.[9]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[10]
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation The cardinal rule of chemical waste disposal is segregation. Due to its chlorinated nature, this compound must be collected in a container designated for halogenated organic waste .[2][3] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3]
Step 2: Container Selection Choose a waste container that is in good condition and compatible with the chemical.[11] For solid waste, a high-density polyethylene (HDPE) container is suitable. For solutions, use a container material that will not react with the solvent (e.g., a glass bottle for many organic solvents). The container must have a secure, tight-fitting lid.[10][11]
Step 3: Labeling Properly label the waste container as soon as the first amount of waste is added.[1][12] The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The associated hazards (e.g., Toxic, Flammable if in a flammable solvent)[13]
Step 4: Accumulation and Storage Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[13][14] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[15] The container must be kept closed except when adding waste.[10][11][14] Store the container in secondary containment to prevent spills from spreading.[10][12]
Step 5: Arranging for Disposal Once the container is full or when the experiment is complete, arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][14] Do not dispose of this chemical down the drain or in the regular trash.[10]
Step 6: Final Disposal Method The most appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the acidic gases (like HCl) produced during combustion.[4][8][16] This process ensures the complete destruction of the hazardous compound.[17]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.
-
Empty Containers: A container that has held this chemical should be managed as hazardous waste. If regulations permit, triple-rinsing the container with a suitable solvent may render it non-hazardous. The rinsate must be collected and disposed of as halogenated hazardous waste.[10][12]
-
Contaminated Labware and Debris: Disposable labware, gloves, and spill cleanup materials should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.[18]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
The handling of complex organic molecules in a laboratory setting demands a meticulous approach to safety. This guide provides an in-depth analysis of the personal protective equipment (PPE) and safety protocols required for 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde. As a novel compound, its specific toxicological properties are not yet fully characterized. Therefore, a conservative approach based on the hazardous functional groups present in its structure is essential for ensuring personnel safety.
Hazard Analysis: Deconstructing the Molecule
To determine the appropriate level of personal protection, we must first understand the potential hazards posed by the distinct chemical moieties within this compound.
-
Nitroaromatic Group: The presence of the nitro group on the pyrazole ring is a significant concern. Nitroaromatic compounds are known for their potential to be absorbed through the skin and can lead to serious health effects such as methemoglobinemia.[1][2] Some nitroaromatic compounds are also suspected carcinogens.[1]
-
Chlorinated Heterocycle: The chloro-substituted pyrazole ring indicates that this compound is a halogenated organic molecule. Such compounds can have diverse toxicological profiles and require specific disposal procedures.[3][4]
-
Furaldehyde Moiety: The furaldehyde portion of the molecule contains an aldehyde functional group. Aldehydes are often irritants to the skin, eyes, and respiratory tract.[5] Furfural, a related compound, is harmful if inhaled or swallowed and can cause eye and skin irritation.[5] Furthermore, 5-Nitro-2-furaldehyde is classified as a flammable solid.[6][7]
Given this combination of functional groups, it is prudent to treat this compound as a hazardous substance with the potential for skin absorption, irritation, and systemic toxicity.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is necessary to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Double-gloving with nitrile gloves | Lab coat | N95 respirator (or higher) |
| In Solution (e.g., reaction setup, workup) | Chemical splash goggles | Double-gloving with nitrile gloves | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Chemical-resistant lab coat | Work within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
Detailed PPE Specifications
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory when working with solutions of the compound.[8][9] For procedures with a higher risk of splashing, such as during transfers or purification, a full-face shield should be worn in addition to goggles.[10]
-
Hand Protection: Due to the risk of skin absorption from the nitroaromatic group, double-gloving is recommended.[9] Nitrile gloves provide good resistance to a range of chemicals. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber may be necessary. Gloves should be inspected for any signs of degradation before and during use and changed frequently.[10]
-
Body Protection: A standard lab coat may not offer sufficient protection against significant spills. A chemical-resistant lab coat or apron made of materials like polyethylene or Tyvek should be worn, especially when handling larger quantities.[8][11]
-
Respiratory Protection: When handling the solid compound outside of a contained system (e.g., weighing), an N95 respirator is the minimum requirement to prevent inhalation of fine particles.[10] All operations involving solutions should be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors or aerosols.
Procedural Guidance for Safe Handling
Adherence to strict procedural protocols is as crucial as wearing the correct PPE.
Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Recommended sequence for donning and doffing PPE to minimize contamination.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations of the compound, especially when in solution, must be performed within a fume hood to ensure adequate ventilation and containment of fumes and aerosols.[2]
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek prompt medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal Plan
Proper disposal of hazardous waste is a critical component of laboratory safety.
Waste Segregation
Due to the presence of a chlorine atom, all waste contaminated with this compound must be disposed of as halogenated organic waste .[3][4] This includes:
-
Unused or unwanted product.
-
Contaminated solvents from reactions and chromatography.
-
Contaminated disposable labware (e.g., pipette tips, gloves, weighing paper).
Caption: Waste segregation workflow for the target compound.
Container Labeling and Storage
All waste containers must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name of the compound.[4] Containers should be kept securely closed and stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Conclusion
The safe handling of this compound necessitates a comprehensive safety strategy rooted in a thorough understanding of its chemical properties. By implementing the robust PPE protocols, procedural guidelines, and disposal plans outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety policies and the relevant Safety Data Sheets for any chemicals used in conjunction with this compound.
References
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Nitroaromatic Compounds (2005). Wikisource, the free online library. Available at: [Link]
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Nitrocompounds, Aromatic (2011). ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
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Safety Data Sheet - 5-(Hydroxymethyl)-2-furaldehyde (2016). AVA Biochem. Available at: [Link]
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Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Available at: [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety (2024). Forbes. Available at: [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs (2006). American Society of Health-System Pharmacists. Available at: [Link]
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Urben, P. G. (2016). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 20(8), 1439–1441. Available at: [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs (2022). Provista. Available at: [Link]
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Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available at: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
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Halogenated Solvents in Laboratories. Campus Operations, Temple University. Available at: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1986). U.S. Environmental Protection Agency. Available at: [Link]
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Material Safety Data Sheet - 2-Furaldehyde, reagent ACS, 98+% (2010). Cole-Parmer. Available at: [Link]
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C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal (2024). YouTube. Available at: [Link]
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- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
